

Unveiling PX-866-17OH: A Key Metabolite of the PI3K Inhibitor Sonolisib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PX-866-17OH	
Cat. No.:	B593762	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in a signaling pathway frequently dysregulated in cancer. The metabolic fate of sonolisib is of critical interest in understanding its overall pharmacological profile. This technical guide provides an in-depth exploration of **PX-866-17OH**, a primary and pharmacologically active metabolite of sonolisib. This document outlines its biological activity, the metabolic pathway leading to its formation, and detailed experimental protocols for its synthesis and evaluation, serving as a comprehensive resource for researchers in oncology and drug development.

Biological Activity of PX-866-170H

PX-866-17OH retains significant inhibitory activity against the Class I PI3K isoforms. The 50% inhibitory concentrations (IC50) for **PX-866-17OH** against the different isoforms are summarized in the table below, alongside those of the parent compound, sonolisib, for comparison.

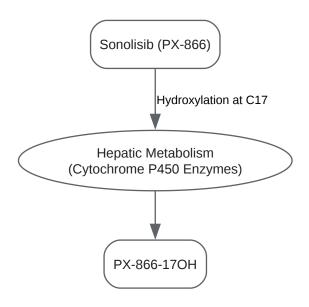


Compound	PI3Kα (nM)	PI3Kβ (nM)	PI3Ky (nM)	PI3Kδ (nM)
Sonolisib (PX- 866)	0.1	-	1.0	2.9
PX-866-17OH	14	57	131	148

Table 1: Comparative Inhibitory Activity (IC50) of Sonolisib and **PX-866-17OH** against PI3K Isoforms.

Metabolic Pathway: Formation of PX-866-170H

The biotransformation of sonolisib to **PX-866-17OH** involves a hydroxylation reaction at the 17-position of the wortmannin-like core structure. This metabolic process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isoforms responsible for this transformation are yet to be fully elucidated, in vitro studies with human liver microsomes can be employed to identify the key enzymes involved.



Click to download full resolution via product page

Metabolic conversion of Sonolisib to PX-866-17OH.

Experimental Protocols



Synthesis of 17-Hydroxywortmannin Analogues (General Procedure)

A general synthetic scheme for 17-hydroxywortmannin analogues, from which a specific protocol for **PX-866-17OH** can be adapted, has been described. The synthesis involves the reduction of the C17-ketone of a wortmannin precursor.

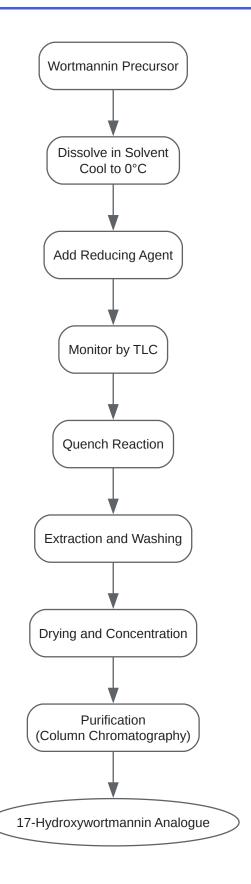
Materials:

- Wortmannin or a suitable precursor
- Reducing agent (e.g., sodium borohydride)
- Appropriate solvent (e.g., methanol, dichloromethane)
- Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

- Dissolve the wortmannin precursor in a suitable solvent and cool the solution in an ice bath.
- Slowly add the reducing agent to the stirred solution.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a suitable reagent (e.g., acetone).
- Extract the product with an organic solvent and wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the 17hydroxywortmannin analogue.





Click to download full resolution via product page

General workflow for the synthesis of 17-hydroxywortmannin analogues.



In Vitro PI3K Enzyme Inhibition Assay

The inhibitory activity of **PX-866-17OH** against the various PI3K isoforms can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

- Recombinant human PI3K isoforms (α , β , γ , δ)
- PIP2 (substrate)
- ATP
- PX-866-17OH (test compound)
- Assay buffer
- Detection reagents (e.g., biotinylated-PIP3, europium-labeled anti-GST antibody, streptavidin-allophycocyanin)
- 384-well low-volume plates

Procedure:

- Prepare serial dilutions of PX-866-17OH in DMSO and then in assay buffer.
- Add the diluted compound or vehicle (DMSO) to the assay plate.
- Add the PI3K enzyme to each well and incubate to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
- Incubate the plate at room temperature to allow the reaction to proceed.
- Stop the reaction and add the detection reagents.
- Incubate the plate to allow for the detection signal to develop.

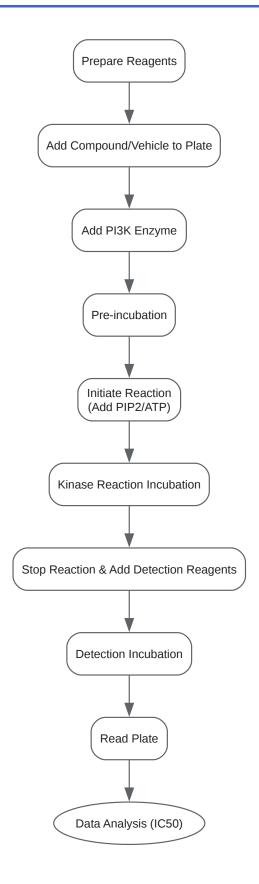
Foundational & Exploratory





- Read the plate on a TR-FRET-compatible plate reader.
- Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable data analysis software.





Click to download full resolution via product page

Workflow for an in vitro PI3K enzyme inhibition assay.



In Vitro Metabolism of Sonolisib using Human Liver Microsomes

To identify the enzymes responsible for the formation of **PX-866-17OH**, an in vitro metabolism study using human liver microsomes can be performed.

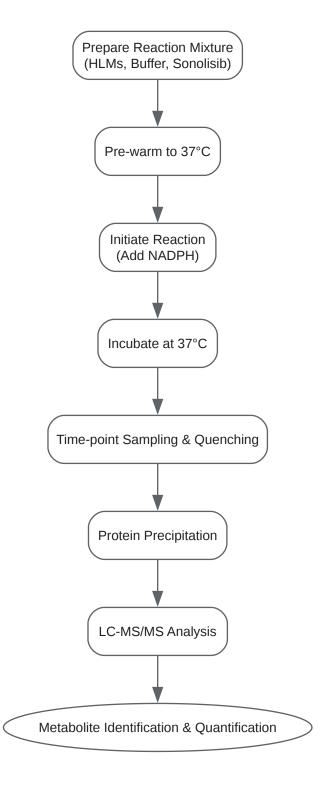
Materials:

- Sonolisib (PX-866)
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching)
- Internal standard
- LC-MS/MS system

Procedure:

- Pre-warm a mixture of HLMs, phosphate buffer, and sonolisib at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points, withdraw aliquots of the reaction mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent drug (sonolisib) and the formation of PX-866-17OH.
- To identify the specific CYP enzymes involved, the experiment can be repeated in the presence of specific CYP inhibitors or by using recombinant human CYP enzymes.





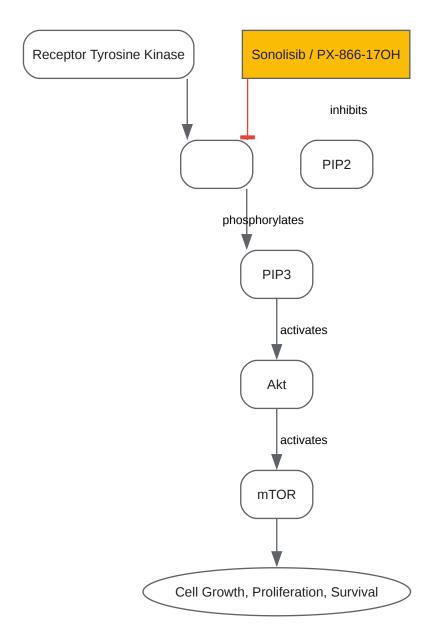
Click to download full resolution via product page

Workflow for an in vitro metabolism study of Sonolisib.

PI3K Signaling Pathway



Sonolisib and its metabolite, **PX-866-17OH**, exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.



Click to download full resolution via product page

Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by Sonolisib and **PX-866-17OH**.

Conclusion



PX-866-17OH is a significant metabolite of sonolisib that retains potent inhibitory activity against the PI3K pathway. A thorough understanding of its formation, biological activity, and the experimental methods for its study is essential for the continued development and optimization of sonolisib as a therapeutic agent. This guide provides a foundational resource for researchers to further investigate the role of this key metabolite in the overall pharmacology of sonolisib.

• To cite this document: BenchChem. [Unveiling PX-866-17OH: A Key Metabolite of the PI3K Inhibitor Sonolisib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593762#px-866-17oh-as-a-sonolisib-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com